molecular formula C11H21NO B15254726 1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol

1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol

Cat. No.: B15254726
M. Wt: 183.29 g/mol
InChI Key: MDIHMDJMPKVEHS-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol is a compound with the molecular formula C11H21NO It is a cyclobutane derivative, characterized by the presence of an aminomethyl group and two methyl groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol typically involves multi-step organic reactions. One common approach is the cyclization of suitable precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group may participate in hydrogen bonding and electrostatic interactions, while the cyclobutane ring provides structural stability. These interactions can influence the compound’s biological activity and its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol

InChI

InChI=1S/C11H21NO/c1-8-6-11(13,9(8)2)10(7-12)4-3-5-10/h8-9,13H,3-7,12H2,1-2H3

InChI Key

MDIHMDJMPKVEHS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1C)(C2(CCC2)CN)O

Origin of Product

United States

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